molecular formula C16H15NO4 B14071899 2-Benzamido-3-(4-hydroxyphenyl)propanoic acid CAS No. 34996-91-3

2-Benzamido-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B14071899
CAS No.: 34996-91-3
M. Wt: 285.29 g/mol
InChI Key: KUUUDPTUEOKITK-UHFFFAOYSA-N
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Description

2-Benzamido-3-(4-hydroxyphenyl)propanoic acid (C₁₆H₁₅NO₄, MW 285.29) is a chiral phenylpropanoic acid derivative characterized by a benzamido group at the C2 position and a 4-hydroxyphenyl substituent at the C3 position of the propanoic acid backbone . Its structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry, particularly for peptide synthesis and drug development. The compound’s stereochemistry (S-configuration) is critical for its interactions with biological targets, as evidenced by its role as a precursor to boronophenylalanine (BPA), a therapeutic agent for melanoma .

Properties

IUPAC Name

2-benzamido-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUUDPTUEOKITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34996-91-3
Record name NSC334210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyltyrosine can be synthesized through the reaction of tyrosine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving tyrosine in an aqueous solution, adding benzoyl chloride dropwise, and maintaining the reaction mixture at a controlled temperature to ensure complete reaction .

Industrial Production Methods: Industrial production of benzoyltyrosine follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, precise temperature control, and efficient purification techniques to obtain high yields of pure benzoyltyrosine .

Chemical Reactions Analysis

Types of Reactions: Benzoyltyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

Benzoyltyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoyltyrosine involves its interaction with specific enzymes and receptors in biological systems. The benzoyl group enhances the compound’s ability to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzyme functions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Applications References
2-Benzamido-3-(4-hydroxyphenyl)propanoic acid C₁₆H₁₅NO₄ - Benzamido at C2
- 4-Hydroxyphenyl at C3
Precursor to BPA; peptide synthesis
Ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate C₁₈H₁₉NO₄ Ethyl ester at carboxylic acid Enhanced lipophilicity; potential prodrug
3-(4-Hydroxyphenyl)propanoic acid (Phloretic acid) C₉H₁₀O₃ No benzamido group; simpler backbone Low bioaccumulation; used in polymer chemistry
2-Benzamido-3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid C₂₀H₂₂F₂N₂O₃ Fluorinated bis(2-fluoroethyl)amino at phenyl Improved metabolic stability; antitumor studies
4-[[2-Benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid C₂₃H₁₉N₃O₅ Additional benzoic acid moiety at C4 Moderate solubility; analgesic potential

Physicochemical Properties

  • Solubility :

    • The parent compound exhibits moderate solubility in polar solvents due to its hydrophilic carboxylic acid and hydroxyl groups, balanced by hydrophobic aromatic rings .
    • Esterification (e.g., ethyl ester derivative) reduces aqueous solubility but improves membrane permeability .
    • Fluorinated derivatives (e.g., ) show altered solubility profiles due to fluorine’s electronegativity and steric effects .
  • Stability :

    • The benzamido group enhances resistance to enzymatic hydrolysis compared to simpler amides.
    • Phloretic acid () lacks this protection, making it more prone to metabolic degradation .

Biological Activity

2-Benzamido-3-(4-hydroxyphenyl)propanoic acid (also referred to as compound 1) is an organic compound notable for its structural similarity to amino acids, particularly tyrosine. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant research. The following sections detail its biological activity, including relevant case studies, research findings, and a comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula of 2-benzamido-3-(4-hydroxyphenyl)propanoic acid is C16H15NO4C_{16}H_{15}NO_{4}, with a molecular weight of approximately 285.29 g/mol. Its structure features a benzamide group attached to a propanoic acid backbone, along with a 4-hydroxyphenyl substituent. This configuration is instrumental in its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Research indicates that 2-benzamido-3-(4-hydroxyphenyl)propanoic acid exhibits significant anticancer properties . In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. For instance, derivatives of this compound have shown promising results in reducing the viability of A549 non-small cell lung cancer cells by up to 50% .

Case Study: Anticancer Efficacy

A study conducted on several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid revealed that certain compounds reduced A549 cell viability significantly. Notably, compound 20 exhibited potent anticancer activity comparable to standard chemotherapeutics like doxorubicin and cisplatin .

CompoundCell LineViability Reduction (%)
Compound 20A54950%
DoxorubicinA549Standard Control
Compound 29A54931.2%

Antioxidant Properties

In addition to its anticancer potential, 2-benzamido-3-(4-hydroxyphenyl)propanoic acid also demonstrates antioxidant activity . Studies have shown that it can effectively scavenge free radicals, contributing to protective effects against oxidative stress-related diseases . This property is particularly significant as oxidative stress is implicated in various chronic diseases.

Research Findings on Antioxidant Activity

The antioxidant capabilities were evaluated using the DPPH radical scavenging assay, where compounds derived from 3-((4-hydroxyphenyl)amino)propanoic acid exhibited varying degrees of activity:

CompoundDPPH Scavenging Activity (%)
Compound 20Highest Activity
Ascorbic AcidControl (100%)
Compound 1Moderate Activity

The mechanisms underlying the biological activities of 2-benzamido-3-(4-hydroxyphenyl)propanoic acid involve its interaction with key enzymes and receptors associated with cancer pathways. Research indicates that this compound can inhibit specific kinases involved in tumor growth and metastasis . Furthermore, its antioxidant properties stem from its ability to donate electrons and neutralize free radicals.

Comparative Analysis with Related Compounds

To better understand the unique characteristics and potential applications of 2-benzamido-3-(4-hydroxyphenyl)propanoic acid, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
2-Benzamido-3-(4-hydroxyphenyl)propanoic acid C16H15NO4Benzamide group; anticancer and antioxidant properties
Tyrosine C9H11NO3Basic amino acid structure; precursor to neurotransmitters
N-acetyltyrosine C11H13NO4Acetylated form; altered solubility and bioavailability

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